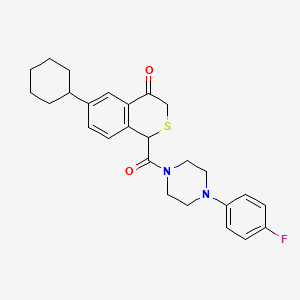
Piperazine, 1-((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)-4-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring, introduction of the benzothiopyran moiety, and the attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzothiopyran Moiety: This step may involve the cyclization of appropriate precursors in the presence of sulfur and other reagents.
Attachment of Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiopyran moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery.
Medicine
Medicinally, piperazine derivatives are known for their antiparasitic and antipsychotic properties. This compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The benzothiopyran moiety may interact with hydrophobic pockets, while the piperazine ring could form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-(2-benzothiazolyl)-4-(4-fluorophenyl)-: Another piperazine derivative with a benzothiazole moiety.
Piperazine, 1-(4-chlorophenyl)-4-(4-fluorophenyl)-: A similar compound with a chlorophenyl group instead of the benzothiopyran moiety.
Uniqueness
The uniqueness of Piperazine, 1-((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)-4-(4-fluorophenyl)- lies in its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives.
Propiedades
Número CAS |
131007-43-7 |
|---|---|
Fórmula molecular |
C26H29FN2O2S |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
6-cyclohexyl-1-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-isothiochromen-4-one |
InChI |
InChI=1S/C26H29FN2O2S/c27-20-7-9-21(10-8-20)28-12-14-29(15-13-28)26(31)25-22-11-6-19(18-4-2-1-3-5-18)16-23(22)24(30)17-32-25/h6-11,16,18,25H,1-5,12-15,17H2 |
Clave InChI |
IXWLEFJPCSXQCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)C(SCC3=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


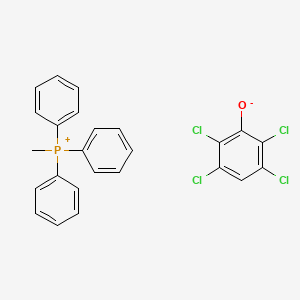


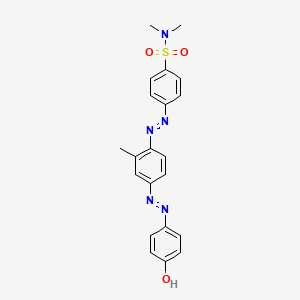


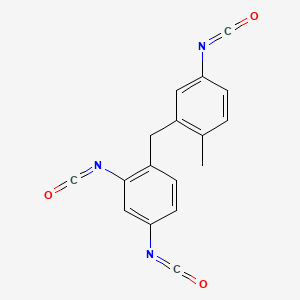
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)

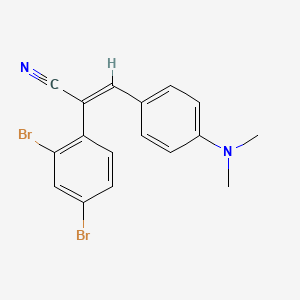

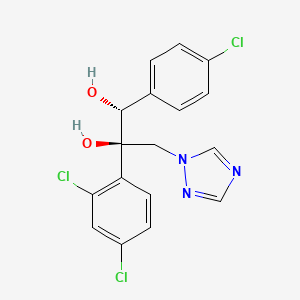

![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
